(R)-Hexan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Hexan-3-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for preparing ®-Hexan-3-amine involves the asymmetric reduction of hexan-3-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Reductive Amination: Another method involves the reductive amination of hexan-3-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, ®-Hexan-3-amine can be produced via catalytic hydrogenation of hexan-3-one using chiral catalysts. This method is scalable and efficient for large-scale production.
Types of Reactions:
Oxidation: ®-Hexan-3-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form hexan-3-amine derivatives with different substituents.
Substitution: The amine group in ®-Hexan-3-amine can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Imines or oxides.
Reduction Products: Various hexan-3-amine derivatives.
Substitution Products: Substituted amines with different functional groups.
Chemistry:
Chiral Synthesis: ®-Hexan-3-amine is used as a chiral building block in the synthesis of other chiral compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure products.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: ®-Hexan-3-amine derivatives are explored for their therapeutic potential in treating various conditions.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-Hexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can modulate biochemical pathways, resulting in the desired therapeutic or catalytic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-Hexan-3-amine: The enantiomer of ®-Hexan-3-amine, with similar chemical properties but different biological activities.
Hexan-2-amine: A structural isomer with the amine group at a different position, leading to different reactivity and applications.
Hexan-1-amine: Another isomer with distinct properties and uses.
Uniqueness:
Chirality: The specific ®-configuration of Hexan-3-amine imparts unique reactivity and interaction with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.
Functional Group Position: The position of the amine group at the third carbon atom influences its chemical behavior and applications compared to other isomers.
Eigenschaften
Molekularformel |
C6H15N |
---|---|
Molekulargewicht |
101.19 g/mol |
IUPAC-Name |
(3R)-hexan-3-amine |
InChI |
InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
HQLZFBUAULNEGP-ZCFIWIBFSA-N |
Isomerische SMILES |
CCC[C@@H](CC)N |
Kanonische SMILES |
CCCC(CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.